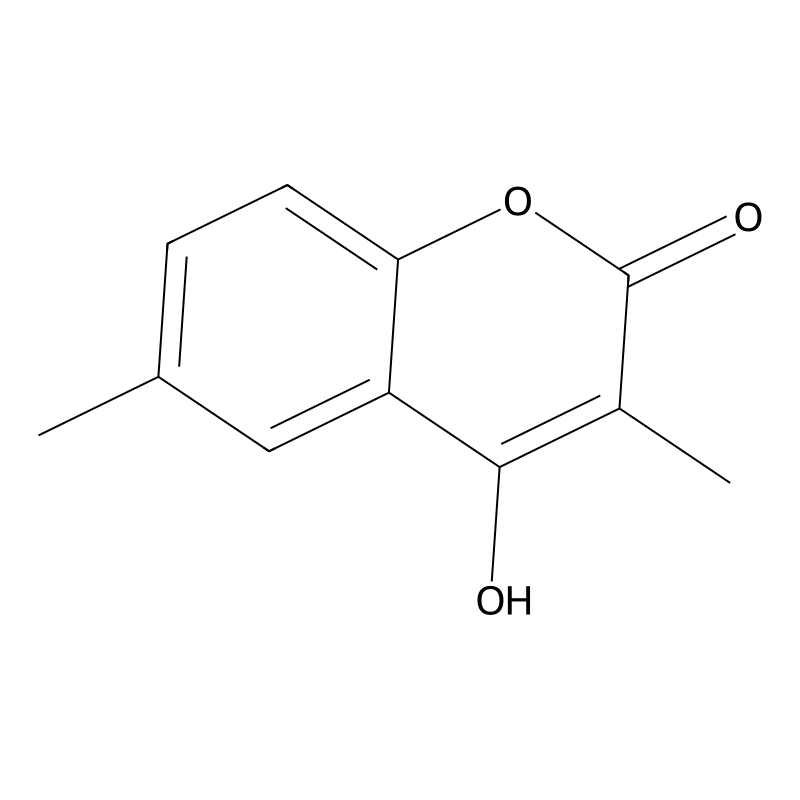

3,6-Dimethyl-4-hydroxycoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

3,6-Dimethyl-4-hydroxycoumarin is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. The molecular formula of 3,6-Dimethyl-4-hydroxycoumarin is C₁₁H₁₀O₃, and it features a coumarin backbone with two methyl groups at the 3 and 6 positions and a hydroxyl group at the 4 position. This structural configuration contributes to its unique properties, making it a subject of interest in medicinal chemistry and organic synthesis.

As mentioned previously, research on the specific mechanism of action of 3,6-dimethyl-4-hydroxycoumarin is not available. However, the general mechanism of action for many coumarins involves their ability to scavenge free radicals due to the presence of the conjugated double bond system and hydroxyl groups []. This antioxidant activity can potentially contribute to various health benefits.

Synthesis and Characterization:

,6-Dimethyl-4-hydroxycoumarin, also known as homoisoflavonol, has been synthesized and characterized by various research groups. The most common method involves the Pechmann condensation of resorcinol with a suitable diketene, followed by methylation at specific positions. Studies have reported different reaction conditions and purification techniques, highlighting the ongoing efforts to optimize the synthesis process.

Biological Activities:

Research suggests that 3,6-dimethyl-4-hydroxycoumarin possesses various biological activities, making it a subject of interest in scientific studies. These include:

- Antioxidant activity: Studies have shown that 3,6-dimethyl-4-hydroxycoumarin exhibits free radical scavenging and antioxidant properties. It is believed to protect cells from oxidative stress, which is implicated in various diseases.

- Antimicrobial activity: Research suggests that this compound displays antimicrobial activity against certain bacteria and fungi. However, further investigation is needed to understand the mechanisms and potential applications of this activity.

- Enzyme inhibitory activity: Studies have reported that 3,6-dimethyl-4-hydroxycoumarin can inhibit the activity of specific enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in neurodegenerative diseases like Alzheimer's and Parkinson's, making this compound a potential candidate for further research. [, ]

Additional Research:

,6-Dimethyl-4-hydroxycoumarin is also being explored for various other applications in scientific research, including:

- Development of new drugs: Researchers are investigating the potential of this compound as a lead molecule for developing new drugs with various therapeutic properties. []

- Material science applications: Studies have explored the potential use of 3,6-dimethyl-4-hydroxycoumarin in the development of new materials with specific functionalities.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex derivatives.

- Friedel-Crafts Acylation: The hydroxyl group can facilitate acylation reactions under acidic conditions.

- Electrophilic Substitution: The aromatic nature allows substitution reactions at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activities or altered physical properties .

The synthesis of 3,6-Dimethyl-4-hydroxycoumarin can be achieved through several methods:

- Chemical Synthesis from Coumarin Derivatives: Starting from commercially available coumarin or its derivatives, methylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields for synthesizing coumarin derivatives.

- One-Pot Reactions: Multicomponent reactions involving readily available starting materials can lead to the formation of 3,6-Dimethyl-4-hydroxycoumarin in a single reaction step .

3,6-Dimethyl-4-hydroxycoumarin has various applications across multiple fields:

- Pharmaceuticals: Its biological activities make it a candidate for developing new drugs targeting oxidative stress-related diseases or infections.

- Cosmetics: Due to its antioxidant properties, it may be included in formulations aimed at skin protection.

- Agriculture: Its antimicrobial properties could be harnessed for developing natural pesticides or fungicides .

Interaction studies involving 3,6-Dimethyl-4-hydroxycoumarin focus on its binding affinities with various biological targets. Research suggests potential interactions with enzymes involved in metabolic pathways and receptors related to coagulation processes. These studies help elucidate its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 3,6-Dimethyl-4-hydroxycoumarin. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Known for anticoagulant properties |

| 3-Acetyl-4-hydroxycoumarin | Acetyl group at position 3 | Exhibits strong antioxidant activity |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Notable for its anti-inflammatory effects |

| Coumestrol | Dihydrophenanthrene structure | Estrogenic activity |

These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences. The presence of different functional groups alters their pharmacological profiles and applications in medicinal chemistry .

Coumarin derivatives have been studied since the isolation of coumarin from tonka beans in 1820 by A. Vogel. William Henry Perkin’s 1868 synthesis of coumarin via the Perkin reaction marked a milestone in organic chemistry, enabling systematic exploration of its derivatives. The discovery of 4-hydroxycoumarins in the early 20th century revealed their anticoagulant properties, exemplified by warfarin and dicoumarol. These findings spurred interest in structurally modified coumarins, including 3,6-dimethyl-4-hydroxycoumarin, to optimize bioactivity and physicochemical properties.

Significance in Scientific Research

3,6-Dimethyl-4-hydroxycoumarin (C₁₁H₁₀O₃) has emerged as a critical compound due to its dual functional groups: a hydroxyl group at position 4 and methyl groups at positions 3 and 6. This substitution pattern enhances lipophilicity and electron density, influencing interactions with biological targets such as vitamin K epoxide reductase (VKOR) and free radicals. Its versatility makes it a scaffold for drug development, material science, and enzymatic studies.

Relationship to the 4-Hydroxycoumarin Family

As a member of the 4-hydroxycoumarin family, this compound shares the core benzopyrone structure but distinctively features methyl groups that alter its reactivity and binding affinity compared to parent molecules like 4-hydroxycoumarin. For example, the methyl groups sterically hinder electrophilic substitution at positions 3 and 6 while facilitating radical scavenging at position 4.

Current Research Landscape

Recent studies focus on its antioxidant, anticoagulant, and antimicrobial properties. Advances in synthetic methodologies, such as microwave-assisted reactions, have improved yields and purity. Computational modeling further elucidates its interaction mechanisms with enzymes and DNA.

Molecular Structure and Formula (C₁₁H₁₀O₃)

3,6-Dimethyl-4-hydroxycoumarin is a substituted coumarin derivative with the molecular formula C₁₁H₁₀O₃ [1]. The compound belongs to the benzopyran family, specifically classified as a 2H-1-benzopyran-2-one derivative [1]. The International Union of Pure and Applied Chemistry name for this compound is 4-hydroxy-3,6-dimethylchromen-2-one [1].

The molecular structure consists of a fused benzene ring and α-pyrone lactone ring system, characteristic of the coumarin scaffold [25]. The compound features two methyl substituents positioned at the 3 and 6 positions of the coumarin backbone, with a hydroxyl group at position 4 [1]. The chemical structure can be represented by the Simplified Molecular Input Line Entry System notation: CC1=CC2=C(C=C1)OC(=O)C(=C2O)C [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Chemical Abstracts Service Number | 118157-94-1 | [1] |

| International Chemical Identifier Key | NNJOEAKMUSWNRO-UHFFFAOYSA-N | [1] |

The structural framework incorporates the characteristic lactone carbonyl functionality that defines coumarin compounds, with the oxygen atom of the lactone ring contributing to the overall molecular stability through resonance effects [25] [26]. The presence of both electron-donating methyl groups and the electron-withdrawing lactone moiety creates a unique electronic environment within the molecule [16].

Physical Properties

Melting and Boiling Points

The melting point data for 3,6-dimethyl-4-hydroxycoumarin is not extensively documented in the current literature. However, comparative analysis with structurally related compounds provides insight into expected thermal properties. The parent compound 4-hydroxycoumarin exhibits a melting point range of 211-213°C [8] [20] [24], while various dimethylated hydroxycoumarin isomers demonstrate similar thermal characteristics.

Traditional Methods

The Pechmann condensation is a classical method for synthesizing coumarin derivatives, including 3,6-dimethyl-4-hydroxycoumarin. Traditionally, this reaction involves the acid-catalyzed condensation of resorcinol derivatives with β-ketoesters, such as ethyl acetoacetate. The process typically employs strong acids like sulfuric acid or aluminum chloride as catalysts and is conducted under reflux conditions. The yields for these traditional methods are generally moderate to high, but the use of harsh acidic conditions can limit substrate scope and environmental compatibility [1] [2].

Table 1. Traditional Pechmann Condensation Yields

| Substrate Combination | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Resorcinol + Ethyl acetoacetate | Sulfuric acid | 120 | 4 | 70–85 [1] |

| 3,6-Dimethylresorcinol + β-ketoester | Aluminum chloride | 130 | 5 | 65–80 [2] |

Modern Adaptations and Optimizations

Recent advancements have focused on improving the efficiency and selectivity of the Pechmann condensation. Modern adaptations include the use of milder acids, solid acid catalysts, and environmentally benign solvents. For example, the use of tin dioxide nanoparticles as catalysts in ethanol at room temperature has been shown to significantly reduce reaction times and improve yields, while also allowing for easier catalyst recovery and reuse [3]. Optimization studies have demonstrated that catalyst loading, temperature, and solvent choice are critical parameters for maximizing product yield and purity.

Catalyst Developments

Catalyst development has played a pivotal role in enhancing the Pechmann condensation. Sulfonic acid-functionalized magnetic nanoparticles, tin dioxide nanoparticles, and other heterogeneous catalysts have been reported to provide high yields under mild conditions. These catalysts offer advantages such as recyclability, reduced environmental impact, and compatibility with solvent-free or aqueous systems [4] [3].

Table 2. Catalyst Performance in Pechmann Condensation

| Catalyst Type | Conditions | Yield (%) | Recyclability |

|---|---|---|---|

| Sulfonic acid magnetic nanoparticles | Solvent-free, 120°C | 90–95 [4] | High |

| Tin dioxide nanoparticles | Ethanol, room temperature | 93–98 [3] | High |

Alternative Synthetic Routes

From Phenol Derivatives

Alternative routes to 3,6-dimethyl-4-hydroxycoumarin include the condensation of phenol derivatives with malonic acid in the presence of zinc chloride and phosphorus oxychloride. This method allows for the direct formation of the coumarin core, with the methyl groups introduced via methylated phenol starting materials [2].

From 2'-Hydroxyacetophenone

Another established route involves the acylation of 2'-hydroxyacetophenone with agents such as dimethyl carbonate or diethyl carbonate in the presence of a base. This process forms the coumarin ring via intramolecular cyclization, and the methyl groups can be introduced through appropriate substitution on the acetophenone precursor [1].

Via 3-Acetyl-4-hydroxycoumarin Intermediates

The use of 3-acetyl-4-hydroxycoumarin as an intermediate provides a versatile pathway. Deacylation of this intermediate under acidic conditions yields 4-hydroxycoumarin derivatives, which can then be methylated at the desired positions to afford 3,6-dimethyl-4-hydroxycoumarin [5].

Table 3. Alternative Synthetic Routes and Yields

| Route | Key Reagents | Yield (%) |

|---|---|---|

| Phenol derivative + malonic acid | ZnCl₂, POCl₃ | 60–75 [2] |

| 2'-Hydroxyacetophenone + carbonate | Base, toluene | 70–85 [1] |

| 3-Acetyl-4-hydroxycoumarin deacylation | HCl, methylation reagents | 80–90 [5] |

Green Chemistry Approaches

Solvent-Free Conditions

Solvent-free Pechmann condensation has been developed to minimize environmental impact. Under these conditions, solid acid catalysts such as sulfonic acid-functionalized magnetic nanoparticles are used, and the reaction is conducted at elevated temperatures without any solvent. This approach offers high yields, reduced waste, and simplified product isolation [4].

Metal-Organic Framework Catalysis

Metal-organic frameworks have emerged as efficient heterogeneous catalysts for coumarin synthesis. These materials provide high surface area and tunable active sites, enabling efficient catalysis under mild conditions. The use of metal-organic frameworks allows for easy catalyst recovery and reuse, aligning with green chemistry principles [6].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for coumarin derivatives. This technique enables rapid heating and uniform energy distribution, leading to efficient conversion of starting materials to 3,6-dimethyl-4-hydroxycoumarin. Yields are typically high, and the method is compatible with both solvent-free and solvent-based systems [7] [8].

Table 4. Green Chemistry Approaches: Reaction Times and Yields

| Method | Catalyst/Condition | Time (min) | Yield (%) |

|---|---|---|---|

| Solvent-free | Sulfonic acid nanoparticles | 30–60 | 90–95 [4] |

| Metal-organic framework | MOF catalyst, mild heating | 60–120 | 85–92 [6] |

| Microwave-assisted | No solvent, 850 W | 1–2 | 90–98 [7] |

Purification Techniques

Purification of 3,6-dimethyl-4-hydroxycoumarin typically involves recrystallization from ethanol or ethanol-water mixtures. For reactions employing heterogeneous catalysts, the catalyst is removed by filtration, and the crude product is washed with hot ethanol. Further purification can be achieved by column chromatography using silica gel and appropriate solvent systems, such as n-hexane and ethyl acetate. These methods yield highly pure products suitable for analytical and preparative applications [3] [9].

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of 3,6-dimethyl-4-hydroxycoumarin requires careful control of reaction parameters to maintain yield and purity. Key considerations include:

- Efficient mixing and heat transfer: Ensures uniform reaction conditions and prevents localized overheating.

- Catalyst recovery and reuse: Particularly important for heterogeneous catalysts to reduce costs and waste.

- Product isolation: Use of filtration and recrystallization techniques that are scalable and reproducible.

- Solvent management: Preference for green solvents or solvent-free conditions to minimize environmental impact.

Recent studies have demonstrated that processes optimized at small scale, such as solvent-free Pechmann condensation or microwave-assisted synthesis, can be effectively translated to larger batch sizes with minimal loss in yield or purity, provided that mixing and temperature control are adequately addressed [4] [3] [10].